3-(5-Fluoropyridin-3-yl)cyclopentan-1-one
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Overview
Description
3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is a chemical compound with the molecular formula C₁₀H₁₀FNO and a molecular weight of 179.19 g/mol . This compound features a cyclopentanone ring substituted with a 5-fluoropyridin-3-yl group, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 5-fluoropyridine under specific conditions. One common method includes:
Cyclopentanone and 5-Fluoropyridine Reaction: The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety protocols to ensure efficient and safe production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-3-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(5-Fluoropyridin-3-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity towards its target, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloropyridin-3-yl)cyclopentan-1-one: Similar structure with a chlorine atom instead of fluorine.
3-(5-Bromopyridin-3-yl)cyclopentan-1-one: Similar structure with a bromine atom instead of fluorine.
3-(5-Methylpyridin-3-yl)cyclopentan-1-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
3-(5-Fluoropyridin-3-yl)cyclopentan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(5-fluoropyridin-3-yl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-3-8(5-12-6-9)7-1-2-10(13)4-7/h3,5-7H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGPIEWLJXUTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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